(+)-Cloprostenol sodium salt

Description

Contextualization of Prostaglandin (B15479496) F2α Agonists in Biological Systems

Prostaglandin F2α (PGF2α) is a naturally occurring prostaglandin that exerts its effects by binding to and activating the Prostaglandin F2α receptor (FP receptor). wikipedia.org This interaction triggers a cascade of intracellular events that influence numerous physiological functions. patsnap.com PGF2α is known for its potent vasoconstrictor properties and its ability to stimulate smooth muscle contraction, particularly in the uterus. patsnap.comrndsystems.combio-techne.com In the female reproductive cycle, PGF2α, produced by the uterus, plays a crucial role in luteolysis, the regression of the corpus luteum, which in turn regulates the estrous cycle. wikipedia.orgontosight.aiwikipedia.org

PGF2α agonists, which are substances that mimic the action of PGF2α, are instrumental in both clinical applications and fundamental research. patsnap.com By activating FP receptors, these agonists can induce uterine contractions and modulate inflammatory and immune responses. patsnap.com Their ability to influence such a broad spectrum of biological activities has made them a cornerstone in understanding and manipulating various physiological and pathological states.

The Role of Synthetic Prostaglandin Analogs in Advanced Research Paradigms

While naturally occurring prostaglandins (B1171923) like PGF2α are vital, their rapid in-vivo degradation limits their therapeutic and research potential. This has spurred the development of synthetic prostaglandin analogs, which are designed to have greater stability, potency, and in some cases, receptor selectivity. These synthetic compounds, such as latanoprost, bimatoprost, and travoprost, have become invaluable tools in both medicine and research. researchgate.netbristol.ac.uktaylorandfrancis.comavantiresearch.com

Synthetic analogs allow researchers to probe the intricate mechanisms of prostaglandin signaling with greater precision. For instance, they are used to study the downstream effects of FP receptor activation, including the mobilization of intracellular calcium and the inhibition of adipocyte differentiation. rndsystems.comtocris.com The development of these analogs has been a significant advancement, enabling more controlled and sustained experimental conditions to explore the roles of prostaglandin pathways in health and disease. bristol.ac.uk

Overview of (+)-Cloprostenol Sodium Salt as a Key Research Compound

This compound is a potent and water-soluble synthetic analog of PGF2α. ontosight.aiglpbio.com It is the optically active, 15(R) enantiomer of cloprostenol (B1669231), which is primarily responsible for its biological activity. glpbio.com As a selective agonist for the FP receptor, this compound has emerged as a critical compound in biomedical research. medchemexpress.comscbt.commedchemexpress.com

Its enhanced stability and potent luteolytic effects have made it a valuable tool in reproductive biology studies. wikipedia.orgglpbio.com Research has shown that cloprostenol is significantly more potent than the naturally occurring PGF2α in certain biological assays. glpbio.com For example, it is a potent inhibitor of rat adipose precursor differentiation. glpbio.comwindows.net The sodium salt formulation enhances its water solubility, making it easier to use in various experimental settings. glpbio.com Due to its specific and potent action, this compound is widely utilized in in vitro and in vivo studies to investigate the physiological roles of the PGF2α signaling pathway. glpbio.commedchemexpress.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | nih.gov |

| Synonyms | D-Cloprostenol (B24006) sodium salt, (+)-16-m-chlorophenoxy-tetranor PGF2α sodium salt | glpbio.com |

| Molecular Formula | C22H28ClNaO6 | glpbio.comnih.govbiosynth.com |

| Molecular Weight | 446.9 g/mol | rndsystems.comglpbio.comnih.gov |

| CAS Number | 62561-03-9 | glpbio.comchemicalbook.com |

| Appearance | White to almost white solid | chemicalbook.com |

| Melting Point | >62°C (decomposes) | chemicalbook.com |

| Solubility | Water (>10 mg/mL), Ethanol (~50 mg/mL), DMSO (~50 mg/mL) | glpbio.comwindows.netsigmaaldrich.com |

| Storage Temperature | -20°C | glpbio.comsigmaaldrich.com |

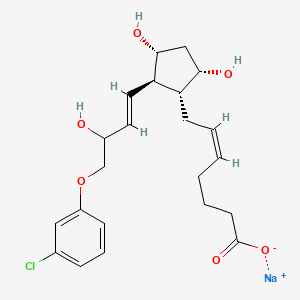

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-7-[(1R,2R,3R,5S)-2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+;/t16?,18-,19-,20+,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJLMHZNQJGQU-AMTBJRPQSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55028-72-3 | |

| Record name | Sodium [1α(Z),2β(1E,3R*),3α,5α]-(±)-7-[2-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Synthesis Methodologies

Enantiomeric Forms and Differential Biological Activities of (+)-Cloprostenol Sodium Salt

Cloprostenol (B1669231), a synthetic analog of prostaglandin (B15479496) F2α, is a chiral molecule that exists as a racemic mixture of two optically active isomers: d-cloprostenol (B24006) and l-cloprostenol. apvma.gov.au These enantiomers, while chemically similar, exhibit significant differences in their biological and pharmacological activities. The dextrorotatory enantiomer, d-cloprostenol or (+)-cloprostenol, is the biologically active component primarily responsible for the luteolytic activity associated with the compound. apvma.gov.au

(+)-Cloprostenol is the optically active, 15(R) enantiomer of cloprostenol and is responsible for the majority of its biological activity. bertin-bioreagent.comcaymanchem.com As a potent agonist for the prostaglandin F (FP) receptor, its primary pharmacological action is luteolysis, which is the functional and morphological regression of the corpus luteum. apvma.gov.aubertin-bioreagent.com This action leads to a sharp decrease in progesterone (B1679170) levels. apvma.gov.au The high affinity of the d-isomer for its receptor allows for greater efficacy at lower doses compared to the racemic mixture. acspublisher.comiosrjournals.org In research on rats and hamsters, (+)-cloprostenol has been shown to be a potent luteolytic agent. bertin-bioreagent.com Its activity is significantly higher than that of the naturally occurring PGF2α in terminating pregnancy in these animal models, being 100 and 200 times more potent, respectively. bertin-bioreagent.com

The two enantiomers of cloprostenol, d- and l-cloprostenol, display markedly different biological potencies. The d-isomer (dextrorotatory) is the pharmacologically active form, while the l-isomer (levorotatory) is considered to have little to no luteolytic effect. apvma.gov.auacspublisher.com

Research indicates that d-cloprostenol has a significantly higher affinity for the PGF2α receptor, making it substantially more potent than the l-isomer and the racemic mixture. acspublisher.comglpbio.com Studies comparing the isomers have quantified this difference, showing that the d-isomer is approximately 3.5 to 4 times more powerful than the racemic (DL) form. apvma.gov.auacspublisher.com In binding assays with bovine corpus luteum cell membranes, d-cloprostenol was found to be about 150 times more potent than dl-cloprostenol in inhibiting the binding of [3H]PGF2 alpha. glpbio.com

Mechanistically, the difference in efficacy stems from this differential receptor binding. The l-isomer may even create a steric impediment at the receptor site, which could impede the action of the d-isomer when administered as a racemic mixture. acspublisher.com This necessitates a higher dose of the DL-cloprostenol to achieve the desired luteolytic effect. acspublisher.com In comparative studies on sows, d-cloprostenol was more effective than DL-cloprostenol in shortening farrowing duration and the birth interval. frontiersin.orgresearchgate.net Similarly, in buffaloes, the d-isomer induced more complete cervical dilatation compared to the racemic mixture. acspublisher.com

| Feature | d-Cloprostenol ((+)-isomer) | l-Cloprostenol ((-)-isomer) | dl-Cloprostenol (Racemic Mixture) |

| Biological Activity | High luteolytic activity apvma.gov.au | No significant luteolytic effect acspublisher.com | Active, but less potent than pure d-isomer glpbio.com |

| Receptor Affinity | High affinity for PGF2α receptor acspublisher.comiosrjournals.org | Low affinity, may cause steric hindrance acspublisher.com | Moderate affinity |

| Relative Potency | Approx. 3.5-4 times more potent than DL-form apvma.gov.auacspublisher.com | Considered biologically inactive apvma.gov.au | Baseline potency |

| Efficacy in Sows | Shorter farrowing duration and birth interval frontiersin.orgresearchgate.net | Not typically studied alone due to inactivity | Longer farrowing duration than D-form frontiersin.orgresearchgate.net |

| Efficacy in Buffaloes | Better and more complete cervical dilatation acspublisher.com | Not studied | Less effective cervical dilatation acspublisher.com |

Advanced Chemical Synthesis Pathways for this compound

The synthesis of prostaglandins (B1171923) and their analogues is a significant area of research due to their valuable medicinal applications and complex chemical structures. nih.gov The production of enantiomerically pure (+)-cloprostenol is a key objective to maximize therapeutic efficacy.

Historically, many synthetic routes to prostaglandins, including cloprostenol, result in a racemic mixture of both the (+) and (-) enantiomers. nih.gov A foundational and versatile strategy for prostaglandin synthesis is the Corey route, which constructs the central cyclopentane ring system. researchgate.netherts.ac.uk This multi-step process typically begins with derivatives of cyclopentadiene. researchgate.netherts.ac.uk

Once the racemic cloprostenol is synthesized, the enantiomers must be separated to isolate the biologically active (+)-form. High-Performance Liquid Chromatography (HPLC) is an effective technique for this chiral resolution. researchgate.net By using a suitable chiral stationary phase, it is possible to achieve baseline resolution of the (+/-)-cloprostenol enantiomers, allowing for their separation and purification. researchgate.netmdpi.com

Asymmetric synthesis aims to create a specific stereoisomer from the outset. One novel approach to prostaglandins involves a rhodium-catalyzed asymmetric Suzuki-Miyaura reaction. acs.org This method uses a racemic bicyclic allyl chloride and an alkenyl boronic acid to control the absolute and relative stereochemistry of the cyclopentyl core, introducing the required side chains with high selectivity. acs.org

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key steps in the synthetic pathway. researchgate.netmdpi.com This approach combines traditional chemical reactions with biocatalytic transformations. For cloprostenol and other prostaglandins, a unified chemoenzymatic synthesis has been developed starting from a readily available bicyclic ketone. nih.govrsc.org Key enzymatic steps include:

Baeyer-Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation : This step creates a crucial lactone intermediate with high enantiomeric excess (99% ee). nih.govmdpi.com

Ketoreductase (KRED)-catalyzed diastereoselective reduction : This enzyme is used to reduce an enone intermediate, setting the critical stereochemistry of the allylic alcohol on the side chain with high diastereomeric ratio. nih.govmdpi.com

These enzymatic reactions are performed under mild conditions and offer a sustainable alternative to some chemical reagents. nih.gov

Furthermore, a divergent flow-based chemoenzymatic synthesis has been devised, capable of producing cloprostenol and four other high-value prostaglandins from a common starting material in 11-12 steps. researchgate.netmdpi.com This powerful strategy combines synthetic chemistry, biocatalysis, and flow chemistry, showcasing the potential for streamlined and efficient production of complex molecules for research and pharmaceutical applications. researchgate.net

| Synthesis Approach | Key Features | Starting Material Example | Stereochemical Control | Efficiency Notes |

| Racemic Synthesis + Resolution | Traditional multi-step chemical synthesis (e.g., Corey route) followed by separation. researchgate.netherts.ac.uk | Cyclopentadiene derivatives herts.ac.uk | No control during synthesis; separation of enantiomers via HPLC. researchgate.net | Can be inefficient due to loss of 50% of the material as the undesired enantiomer. |

| Asymmetric Synthesis | Direct synthesis of the desired enantiomer using chiral catalysts. acs.org | Racemic bicyclic allyl chloride acs.org | High diastereo- and enantioselectivity via methods like Rh-catalyzed Suzuki-Miyaura reaction. acs.org | Avoids resolution steps, improving theoretical yield. |

| Chemoenzymatic Synthesis | Combines chemical steps with highly selective enzymatic reactions. nih.govmdpi.com | Dichloro-containing bicyclic ketone nih.govrsc.org | Excellent control using enzymes like BVMO and KRED for key stereocenters. nih.govmdpi.com | High stereoselectivity under mild conditions; unified routes can produce multiple prostaglandins. nih.govrsc.org |

| Improved Process Synthesis | Optimized route to reduce purification steps and waste. nih.gov | (-)-Corey lactone 4-phenylbenzoate alcohol nih.gov | Starts with an enantiopure material to maintain chirality. nih.gov | 26% overall yield in 9 steps; suitable for larger scale due to minimal chromatography. nih.gov |

Design and Synthesis of Related Analogs and Derivatives for Structure-Activity Relationship Studies

The presence and nature of the aromatic group at the terminus of the ω-chain of prostaglandin F2α (PGF2α) analogs, such as this compound, have a profound impact on their affinity for the prostaglandin F receptor (FP receptor). Research into 16-phenoxy derivatives of PGF2α has demonstrated that this class of compounds binds to the PGF2α receptor with an affinity that is comparable to or even surpasses that of the parent compound, PGF2α nih.gov.

One notable analog, 16-phenoxy tetranor PGF2α, exhibits a significantly enhanced affinity for the FP receptor on ovine luteal cells, showing a binding affinity that is 440% greater than that of PGF2α caymanchem.comcaymanchem.com. This finding underscores the importance of the phenoxy moiety in establishing high-affinity interactions with the receptor. The addition of a phenoxy group to the lower side chain of PGF2α appears to augment both the binding to the receptor and the subsequent biological responses nih.gov.

Further investigations into the SAR of PGF analogs have revealed that the substitution pattern on the aromatic ring of the ω-chain is a critical determinant of biological activity. When the ω-chain of PGF2α is modified to include a benzene (B151609) ring, the position of substituents on this ring influences the compound's potency and receptor profile nih.gov. For instance, the introduction of a methyl group at the ortho (2) or meta (3) position of the benzene ring leads to compounds with greater biological activity compared to those with a methyl group at the para (4) position nih.gov. This suggests that the steric and electronic properties of the substituents on the phenoxy ring, and their specific location, play a crucial role in optimizing the interaction with the FP receptor binding pocket.

These findings highlight the strategic importance of the chlorophenoxy group in this compound for its high receptor binding affinity. The chlorine atom, typically at the meta position, along with the ether linkage to the prostaglandin scaffold, are key features that contribute to its potent luteolytic activity.

Table 1: Relative Receptor Binding Affinity and Potency of Selected Prostaglandin F2α Analogs

| Compound | Modification | Relative Binding Affinity/Potency | Reference |

| 16-phenoxy tetranor PGF2α | Replacement of terminal alkyl chain with a phenoxy group | 440% of PGF2α on ovine luteal FP receptors | caymanchem.comcaymanchem.com |

| 16-phenoxy derivatives of PGF2α | General class with phenoxy group on the ω-chain | Binds as well as or better than PGF2α to rat luteal membranes | nih.gov |

| 17-phenyl-18,19,20-trinor PGF2α with 2- or 3-methyl substitution | Methyl group on the terminal benzene ring | More biologically active than the 4-methyl substituted analog | nih.gov |

Prostaglandin F2α Receptor Pharmacology and Mechanistic Insights

Agonistic Activity of (+)-Cloprostenol Sodium Salt at the Prostaglandin (B15479496) F2α (FP) Receptor

The agonistic properties of this compound at the FP receptor are characterized by its high binding affinity, its ability to induce conformational changes in the receptor that promote G-protein coupling, and the specific molecular interactions that govern its recognition by the receptor.

Receptor Binding Affinity and Ligand-Induced Conformational Stabilization

This compound exhibits a high affinity for the FP receptor. The binding of cloprostenol (B1669231) to FP receptors is stereospecific, with the dextrorotatory (d)-enantiomer, which corresponds to (+)-cloprostenol, being significantly more potent than the racemic mixture (dl-cloprostenol). In studies on bovine corpus luteum cell membranes, d-cloprostenol (B24006) and the endogenous ligand PGF2α were found to be equipotent in inhibiting the binding of radiolabeled PGF2α. They were approximately 150 times more potent than dl-cloprostenol, highlighting the stereospecificity of the receptor binding. nih.gov In terms of functional potency, cloprostenol has been shown to be a potent inhibitor of adipose differentiation in primary cultures of rat adipocyte precursors, with a 50% inhibition concentration (IC50) of 3 x 10⁻¹² M. researchgate.net This demonstrates its high potency at the cellular level.

Furthermore, the binding of (+)-cloprostenol to the FP receptor induces a conformational stabilization of the receptor protein. In vitro studies have shown that the presence of cloprostenol increases the thermal stability of the purified FP receptor. The melting temperature (Tm) of the FP-cloprostenol complex was measured to be 50°C, a clear indication of ligand-induced stabilization. researchgate.net This stabilization is a crucial step in the activation of the receptor and subsequent signal transduction.

| Compound | Relative Potency (vs. dl-cloprostenol) in Corpus Luteum | IC50 in Adipose Differentiation Inhibition |

|---|---|---|

| d-Cloprostenol | ~150x | 3 x 10⁻¹² M |

| PGF2α | ~150x | 10⁻⁸ M |

| dl-Cloprostenol | 1x | Not Reported |

Enhanced G-Protein Coupling Efficiency and Signal Transduction

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq class of G-proteins. nih.gov Upon agonist binding and conformational stabilization, the FP receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation and the dissociation of the Gβγ subunit. This initiates downstream signaling cascades. While direct quantitative comparisons of the G-protein coupling efficiency of this compound versus other agonists are not extensively detailed in the available literature, its high potency as an agonist suggests an efficient coupling to Gαq. The activation of the FP receptor by agonists, including PGF2α, triggers Gαq protein-coupled mechanisms that lead to downstream signaling events. wikipedia.org

Analysis of Electrostatic and Hydrogen Bonding Interactions in Receptor Recognition

A detailed structural understanding of the specific electrostatic and hydrogen bonding interactions between this compound and the FP receptor at the atomic level, derived from techniques such as cryo-electron microscopy (cryo-EM) or X-ray crystallography, is not yet available in the published scientific literature. However, cryo-EM structures of the FP receptor in complex with its endogenous ligand, PGF2α, have been resolved. researchgate.net These studies provide insights into the general architecture of the ligand-binding pocket and the key residues involved in recognizing the natural prostaglandin. It is highly probable that (+)-cloprostenol, as a synthetic analog, shares a similar binding orientation and engages with many of the same key residues within the orthosteric binding site of the FP receptor. The modifications in the structure of (+)-cloprostenol compared to PGF2α are likely responsible for its enhanced potency and stability, potentially through optimized interactions within the binding pocket.

Downstream Intracellular Signaling Cascades Activated by FP Receptor Engagement

The activation of the FP receptor by this compound triggers a well-defined signaling pathway that is central to its physiological effects. This pathway primarily involves the modulation of phosphoinositide turnover and the subsequent mobilization of intracellular calcium, with a more complex and often indirect effect on cyclic AMP levels.

Modulation of Cyclic AMP Levels

The primary signaling pathway of the FP receptor through Gαq does not directly involve the modulation of cyclic AMP (cAMP) levels. nih.gov In many cell systems, activation of the FP receptor by PGF2α does not lead to a significant change in cAMP production. researchgate.neted.ac.uk However, there can be indirect effects or "crosstalk" with other signaling pathways that do influence cAMP. For instance, in cells co-expressing the FP and EP2 prostanoid receptors, PGF2α-mediated activation of the FP receptor can enhance the cAMP release stimulated by an EP2 receptor agonist. researchgate.netnih.gov This enhancement is thought to be mediated through the calcium-calmodulin pathway, which is activated by the Gαq signaling of the FP receptor. researchgate.netnih.gov In some specific cellular contexts, such as in human granulosa cells, cloprostenol has been observed to inhibit hCG-stimulated cAMP accumulation, suggesting a more complex and cell-type-specific regulation of cAMP. nih.gov

Involvement in Phosphoinositide Turnover and Intracellular Calcium Mobilization

The canonical signaling pathway activated by the engagement of the FP receptor by agonists like this compound is the Gαq-phospholipase C (PLC) pathway. wikipedia.org Activation of Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This leads to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). wikipedia.org This rise in intracellular calcium is a key event that mediates many of the physiological effects of FP receptor activation. For example, in human ciliary muscle cells, FP receptor agonists cause a dose-dependent increase in intracellular calcium. drugbank.com Similarly, in trabecular meshwork cells, PGF2α reduces the ET-1-induced increase in [Ca²⁺]i. frontiersin.orgstemcell.com

| Signaling Pathway | Key Molecules | Primary Effect |

|---|---|---|

| Phosphoinositide Turnover | Gαq, PLC, PIP2, IP3, DAG | Generation of second messengers |

| Intracellular Calcium Mobilization | IP3, Endoplasmic Reticulum, Ca²⁺ | Increase in cytosolic calcium concentration |

| Cyclic AMP Modulation | Adenylyl Cyclase, cAMP | Generally no direct effect, potential for indirect modulation |

Activation of Phospholipase C Pathways

Activation of the Prostaglandin F2α (FP) receptor by agonists such as this compound initiates a critical intracellular signaling cascade mediated by Phospholipase C (PLC). nih.govnih.gov The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to G proteins of the Gq family. nih.gov Upon agonist binding, the activated Gαq subunit stimulates the effector enzyme, PLC-β. frontiersin.org

PLC plays a pivotal role in signal transduction by catalyzing the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govfrontiersin.orgwikipedia.org This enzymatic cleavage generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.org

IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This action triggers the release of stored calcium (Ca2+) into the cytosol, leading to a rapid increase in the intracellular free calcium concentration. nih.govnih.gov Concurrently, DAG, which remains in the plasma membrane, activates protein kinase C (PKC), another key enzyme in cellular signaling. frontiersin.org Studies using the selective FP receptor agonist fluprostenol have demonstrated that this pathway leads to a concentration-dependent activation of PLC and a subsequent increase in intracellular Ca2+. nih.gov This signaling mechanism is fundamental to the physiological actions mediated by the FP receptor, such as smooth muscle contraction. nih.govnih.gov

Prostanoid Receptor Selectivity and Comparative Agonistic Potency

Selectivity Profile Against Other Prostanoid Receptor Subtypes (EP, TP)

This compound exhibits a high degree of selectivity for the FP receptor over other prostanoid receptor subtypes, such as the prostaglandin E receptors (EP) and the thromboxane A2 receptor (TP). nih.govadooq.com The family of prostanoid receptors includes several types and subtypes (DP, EP1-4, FP, IP, TP), each with distinct ligand binding characteristics and physiological roles. nih.govsemanticscholar.org

Research examining the contractile effects of cloprostenol on various smooth muscle preparations has provided functional evidence of its selectivity. Studies have shown that both D-cloprostenol (the active enantiomer) and the racemic mixture are potent contractors of myometrial tissue, which is rich in FP receptors. However, they demonstrate negligible secondary effects on other smooth muscle types, such as tracheal and ileal tissues, where other prostanoid receptors (like EP and TP) often mediate contractile responses. nih.gov This indicates a pronounced functional selectivity for the FP receptor. While the FP receptor can bind other prostanoids to some extent, specific synthetic analogs like cloprostenol are designed for higher affinity and selectivity towards the FP receptor. nih.gov

| Receptor Subtype | Relative Activity of (+)-Cloprostenol | Observed Effect |

|---|---|---|

| FP (Prostaglandin F2α) | High | Potent agonistic activity, leading to strong myometrial contraction. nih.gov |

| EP (Prostaglandin E) | Low / Negligible | Minimal to no significant contractile effect on tissues where EP receptors are predominant. nih.gov |

| TP (Thromboxane A2) | Low / Negligible | Minimal to no significant contractile effect on tissues where TP receptors are predominant. nih.gov |

Comparative Potency with Endogenous PGF2α and Other Synthetic Analogs

This compound is a synthetic analog of Prostaglandin F2α (PGF2α) and is characterized by its significantly higher potency compared to the endogenous ligand. wikipedia.orgnih.gov In various biological assays, cloprostenol has been shown to be substantially more potent than PGF2α. For instance, it is reported to be approximately 200 times more potent than PGF2α in terminating pregnancy in hamsters and 100 times more potent in rats. caymanchem.comadooq.com

This enhanced potency is a key characteristic of synthetic prostaglandin analogs, which are developed to produce more robust and sustained physiological responses than their natural counterparts. The structural modifications in (+)-Cloprostenol, compared to PGF2α, result in higher binding affinity for the FP receptor and potentially greater resistance to metabolic degradation, contributing to its increased potency and duration of action. wikipedia.org When compared to other PGF2α analogs, such as dinoprost (B1670695) tromethamine, cloprostenol sodium is recognized as a highly efficacious agent. redalyc.org

| Compound | Relative Potency (vs. PGF2α) | Species / Model | Reference |

|---|---|---|---|

| (+)-Cloprostenol | ~200x more potent | Hamster (Pregnancy Termination) | caymanchem.comadooq.com |

| (+)-Cloprostenol | ~100x more potent | Rat (Pregnancy Termination) | caymanchem.comadooq.com |

| Endogenous PGF2α | Baseline (1x) | N/A | N/A |

Cellular and Molecular Biological Effects in Pre Clinical Research Models

Luteolytic Mechanisms of Action in Animal Models

(+)-Cloprostenol sodium salt is widely recognized for its potent luteolytic properties, meaning it induces the regression of the corpus luteum (CL). medchemexpress.com This action is fundamental to its application in veterinary medicine for synchronizing estrus and managing various reproductive conditions. nih.govwikipedia.org

Induced Functional and Morphological Regression of the Corpus Luteum

In various animal models, this compound has been shown to cause both functional and morphological regression of the corpus luteum. nih.govnih.gov Functionally, it leads to a rapid cessation of progesterone (B1679170) production by the CL within hours of administration. medchemexpress.comnih.gov This is followed by a morphological reduction in the size of the CL over several days. medchemexpress.comnih.gov

Studies in cattle have demonstrated that cloprostenol (B1669231) administration leads to a decrease in luteal volume and blood flow. nih.gov In felids, such as the domestic cat, African lion, and Javan leopard, cloprostenol induced functional regression in cultured luteal cells, although structural changes associated with luteal regression were not observed in the short-term treatment period. nih.gov This suggests that the initial effects are primarily on the functional capacity of the luteal cells. nih.gov

The table below summarizes the observed effects of this compound on the corpus luteum in different animal models.

| Animal Model | Observed Effects on Corpus Luteum | Reference |

| Cattle | Decreased luteal volume and blood flow. | nih.gov |

| Felids (in vitro) | Functional regression with reduced progesterone production. | nih.gov |

| Guinea Pigs | Functional and morphological regression. | wikipedia.org |

Biochemical Impact on Progesterone Secretion and Circulating Progesterone Levels

A primary biochemical consequence of the luteolytic action of this compound is a significant and rapid decline in progesterone secretion. nih.gov In lactating dairy cows, treatment with cloprostenol resulted in lower circulating progesterone concentrations within the first 12 hours post-injection compared to another PGF2α analog, dinoprost (B1670695). nih.gov A swift decrease in plasma progesterone levels is a reliable indicator of cloprostenol-induced luteolysis. nih.govcaymanchem.com

Research in mares has also shown that decreasing plasma progesterone concentrations are associated with luteolysis induced by cloprostenol. nih.govcaymanchem.com In cultured luteal cells from felids, cloprostenol significantly reduced the concentration of progesterone in the cell culture medium, particularly in cells from the development/maintenance stage of the corpus luteum. nih.gov

The following table illustrates the impact of this compound on progesterone levels in different experimental settings.

| Animal Model/System | Impact on Progesterone | Reference |

| Lactating Dairy Cows | Lower circulating progesterone levels within 12 hours. | nih.gov |

| Mares | Decreased plasma progesterone concentrations. | nih.govcaymanchem.com |

| Felid Luteal Cells (in vitro) | Significant reduction in progesterone concentration in culture medium. | nih.gov |

Inhibition of Adipocyte Differentiation in Cell Culture Systems

Emerging pre-clinical evidence suggests that this compound can influence adipogenesis, the process of fat cell formation.

Potent Inhibition of Adipocyte Precursor Cell Differentiation

In cell culture systems, this compound has been identified as a potent inhibitor of the differentiation of adipocyte precursor cells. tocris.commdpi.com This suggests a potential role for this compound in modulating adipose tissue development at the cellular level. The inhibitory effect appears to be significant even at very low concentrations. tocris.com

Modulation of Pro-adipogenic Factor Expression (e.g., C/EBPα, PPARγ)

The inhibitory effect of this compound on adipogenesis is linked to its ability to modulate the expression of key pro-adipogenic transcription factors. Specifically, cloprostenol has been shown to counteract the expression of CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ). medchemexpress.com These two factors are considered master regulators of adipocyte differentiation. frontiersin.org By downregulating C/EBPα and PPARγ, cloprostenol effectively blocks the signaling cascade required for precursor cells to mature into fat cells. medchemexpress.com The action of PGF2α analogs like cloprostenol on adipogenesis is mediated through the FP receptor, leading to the repression of PPARγ function. nih.gov

Effects on Smooth Muscle Contraction in Experimental Systems

This compound, as a PGF2α analog, exerts significant effects on smooth muscle tissue, particularly uterine smooth muscle. nih.govmdpi.com

In experimental systems using sows, cloprostenol was found to increase both the frequency and amplitude of uterine contractions. mdpi.com Similarly, in dairy cows, cloprostenol and other prostaglandins (B1171923) are known to have a direct contractile effect on the myometrium, the smooth muscle layer of the uterus. This effect is utilized to aid in the expulsion of uterine fluid and contaminants. nih.gov The contractile response to d-cloprostenol (B24006) in the bovine uterus was observed to be strongest in the circular muscles of both the uterine horn and corpus. nih.gov

The table below summarizes the effects of this compound on smooth muscle contraction.

| Experimental System | Effect on Smooth Muscle Contraction | Reference |

| Sows (in vivo) | Increased frequency and amplitude of uterine contractions. | mdpi.com |

| Dairy Cows (in vivo) | Increased intrauterine pressure and uterine motility. | |

| Bovine Uterus (in vitro) | Strongest contractile response in circular muscles. | nih.gov |

Uterine Smooth Muscle Contraction Mechanisms

This compound, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), exerts a potent contractile effect on uterine smooth muscle, a process initiated by its interaction with specific cell surface receptors. nih.govwikipedia.org As a powerful agonist, (+)-cloprostenol binds to the prostaglandin F receptor (FP receptor), which is a member of the G protein-coupled receptor family. doaj.orgnih.gov

The activation of the FP receptor initiates a cascade of intracellular signaling events. nih.gov This process primarily involves the activation of the phospholipase C (PLC) pathway. nih.gov PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jci.org

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, the primary intracellular calcium store. nih.govjci.org This binding triggers the opening of calcium channels and the subsequent release of stored Ca2+ ions into the cytoplasm. nih.gov The resulting sharp increase in intracellular calcium concentration is the critical trigger for the contraction of myometrial cells. nih.gov This mechanism has been observed to increase both the frequency and amplitude of uterine contractions in preclinical research involving species such as sows and cattle.

The signaling pathway is further modulated by protein kinase C (PKC), which is activated by DAG. nih.gov PGF2α, and by extension its analogs like cloprostenol, have been shown to increase the expression of various contraction-associated proteins (CAPs) in the myometrium, including the oxytocin (B344502) receptor, through the activation of PLC and PKC pathways. nih.gov This complex signaling cascade underscores the pivotal role of (+)-cloprostenol in modulating uterine physiology by directly stimulating the molecular machinery of smooth muscle contraction.

Bronchial Smooth Muscle Tone and Vasoconstriction Studies

Preclinical evidence indicates that this compound, consistent with its classification as a PGF2α analog, influences the tone of bronchial smooth muscle and vascular smooth muscle. Research literature states that PGF2α analogues stimulate the contraction of uterine and bronchial smooth muscle and can produce vasoconstriction in some blood vessels. doaj.orgveterinaryworld.org

The molecular mechanisms underlying these effects are linked to prostanoid receptors. In the context of vasoconstriction, cloprostenol is identified as an agonist for the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. drugbank.com Studies on related prostaglandin compounds in porcine and human bronchial arteries have demonstrated that vasoconstrictor responses are mediated through the activation of these TP receptors. researchgate.net The activation of TP receptors subsequently triggers downstream signaling pathways involving tyrosine kinase and Rho-kinase, which are crucial for inducing powerful vasoconstriction. researchgate.net While these specific mechanistic studies did not use cloprostenol directly, its known agonism at the TP receptor suggests a similar pathway for its vasoconstrictive effects. drugbank.com

The effect on bronchial smooth muscle is also attributed to its action as a PGF2α analog. doaj.orgveterinaryworld.org The contraction of bronchial smooth muscle is a well-documented effect of PGF2α, contributing to airway narrowing. nih.gov Therefore, (+)-cloprostenol is expected to produce a similar contractile response in bronchial tissues through its interaction with prostanoid receptors expressed on the muscle cells.

Alterations in Biochemical Constituents of Cervical Mucus in Research Studies

Research studies in animal models have demonstrated that this compound significantly alters the biochemical composition of cervical mucus. These changes are associated with the hormonal shifts that regulate the reproductive cycle.

A key study conducted in buffalo investigated the effects of cloprostenol administration on various components of cervical mucus. The findings revealed a significant decrease in the concentration of total protein following treatment. doaj.orgnih.gov Furthermore, the enzymatic activity within the mucus was markedly affected. Specifically, the activities of acid phosphatase, alkaline phosphatase, and peroxidase showed a significant decline after the administration of cloprostenol. doaj.orgnih.gov

Notably, these biochemical alterations were more pronounced in animals that exhibited a behavioral estrous response within four days of treatment, compared to those that did not. doaj.orgnih.gov In control animals that did not receive the treatment, the levels of these biochemical constituents either remained steady or increased. nih.gov This suggests that the cloprostenol-induced changes in cervical mucus are directly linked to its luteolytic action and the subsequent shift in the hormonal environment toward estrogen dominance, which is characteristic of estrus. This hormonal state typically leads to thinner, more watery mucus, which would be consistent with a dilution of protein and enzyme concentrations. nih.gov

Table 1: Effect of Cloprostenol on Biochemical Constituents of Cervical Mucus in Buffalo

| Biochemical Constituent | Observation Post-Treatment | Statistical Significance |

| Total Protein | Significant decline in concentration | P < 0.01 |

| Acid Phosphatase | Significant decline in activity | P < 0.01 |

| Alkaline Phosphatase | Significant decline in activity | P < 0.01 |

| Peroxidase | Significant decline in activity | P < 0.01 |

| Data derived from research studies in buffalo models. doaj.orgnih.gov |

Pharmacokinetic and Metabolic Research in Animal Models

Absorption and Distribution Dynamics in Experimental Systems

Following intramuscular administration, (+)-Cloprostenol sodium salt is rapidly absorbed and distributed to various tissues in animal models. apvma.gov.au Research utilizing radiolabeled compounds has provided detailed insights into its distribution patterns.

In pigs, after a single intramuscular administration of 200 µg of ¹⁴C-cloprostenol (as the sodium salt), the highest concentrations of radioactivity were observed 30 minutes post-injection at the injection site (43.98 ± 6.90 µg/kg) and in the kidney (19.00 ± 4.13 µg/kg). europa.eu The peak plasma level of radioactivity (0.70 ± 0.14 µg/l) was measured one hour after dosing. europa.eu

In dairy cows, following a single intramuscular injection of 500 µg of ¹⁴C-cloprostenol, the highest plasma concentration (0.43 ± 0.043 µg free acid equivalent/l) was reached within 30 minutes. europa.eu A separate study in cows with a 500 µg dose of ¹⁴C-cloprostenol found that the highest levels in plasma, corresponding to 4 µg free acid equivalents/l, were found in samples collected within the first four hours. europa.eu

Tissue distribution studies in cows 30 minutes after an intramuscular injection of ¹⁴C-cloprostenol showed the highest residue concentrations in the kidney (19.10 ± 2.730 µg/kg), liver (7.25 ± 0.641 µg/kg), and at the injection site (162 ± 19.10 µg/kg). europa.eu

Table 1: Distribution of Radiolabeled Cloprostenol (B1669231) in Animal Tissues

| Animal Model | Time Post-Administration | Tissue | Concentration (µg cloprostenol equivalent/kg) |

|---|---|---|---|

| Pigs | 30 minutes | Injection Site | 43.98 ± 6.90 |

| 30 minutes | Kidney | 19.00 ± 4.13 | |

| Cows | 30 minutes | Injection Site | 162 ± 19.10 |

| 30 minutes | Kidney | 19.10 ± 2.730 | |

| 30 minutes | Liver | 7.25 ± 0.641 |

Characterization of Metabolic Pathways and Identification of Metabolites

Metabolic studies in various animal species indicate that (+)-Cloprostenol is extensively metabolized, primarily through β-oxidation. apvma.gov.aunih.gov A notable characteristic is its resistance to enzymes like 15-hydroxyprostaglandin dehydrogenase and 13,14-reductase, which are responsible for the rapid deactivation of endogenous prostaglandins (B1171923). nih.gov Consequently, no metabolic changes have been identified at the C-15 position of the molecule in urinary metabolites. nih.gov

In cows , cloprostenol undergoes extensive metabolism via β-oxidation, leading to the formation of its tetranor acid, which has been identified as a major metabolite in urine. europa.eunih.gov This metabolite has also been found as a glucuronide conjugate. nih.gov Unchanged cloprostenol accounts for approximately 18% of the radioactivity excreted in urine, while the tetranor acid and its conjugates represent about 44%. europa.eu

In pigs , the major urinary metabolites identified are the parent compound (approximately 10-14%), the tetranor acid metabolite (approximately 37%), and other polar compounds (26-32%). europa.eu

In rats , urinary metabolites were identified by gas chromatography-mass spectrometry (GC-MS) as the tetranor acid of 9-keto-cloprostenol and the δ-lactone of the tetranor acid of cloprostenol. europa.eu Unchanged cloprostenol constituted less than 10% of the urinary components. europa.eu

In marmosets , two primary urinary metabolites were identified: unchanged cloprostenol (approximately 40%) and its dinor acid (approximately 57%), which is formed by a single stage of β-oxidation. europa.eu

Table 2: Major Metabolites of Cloprostenol Identified in Various Animal Models

| Animal Model | Major Metabolites Identified | Metabolic Pathway |

|---|---|---|

| Cow | Unchanged cloprostenol, Tetranor acid, Tetranor acid glucuronide conjugate | β-oxidation |

| Pig | Unchanged cloprostenol, Tetranor acid metabolite, Polar compounds | β-oxidation |

| Rat | Tetranor acid of 9-keto-cloprostenol, δ-lactone of the tetranor acid of cloprostenol | β-oxidation |

| Marmoset | Unchanged cloprostenol, Dinor acid | β-oxidation |

The elimination of (+)-Cloprostenol and its metabolites occurs through both renal and fecal pathways, with urine being the major route of excretion. apvma.gov.au The elimination half-life varies between species.

In cows , studies have shown that urinary excretion accounts for 56.3% to 58.2% of the administered dose. nih.gov The elimination half-life (T1/2β) in dairy cows has been estimated to be 3 hours. europa.eunih.gov

In pigs , approximately 50% of the administered dose is recovered via urine or faeces. europa.eu The elimination half-life (T1/2β) in sows was estimated to be 3 hours and 10 minutes. europa.eu

In rats , following subcutaneous administration, about 60% of the radioactivity was recovered in urine and 14% in faeces within 48 hours, with excretion being complete in 7 days. europa.eu

In marmosets , within 72 hours of subcutaneous administration, 55% of the administered radioactivity was recovered in urine and 16% in faeces. europa.eu

Table 3: Elimination Half-life and Excretion Routes of Cloprostenol in Animal Models

| Animal Model | Elimination Half-life (T1/2β) | Primary Excretion Route | Percentage of Dose Excreted (Time Frame) |

|---|---|---|---|

| Cow | 3 hours | Urine | 52.5 - 58.2% (Urine, 16 hours) |

| Pig (Sow) | 3 hours 10 minutes | Urine and Faeces | ~50% (Urine or Faeces) |

| Rat | Not Specified | Urine | 60% (Urine, 48 hours), 14% (Faeces, 48 hours) |

| Marmoset | Not Specified | Urine | 55% (Urine, 72 hours), 16% (Faeces, 72 hours) |

Depletion Studies Utilizing Radiolabeled Compounds for Mechanistic Understanding

Depletion studies using radiolabeled cloprostenol are crucial for understanding the distribution and persistence of residues in edible tissues. europa.euiaea.org These studies track the total radioactivity over time following drug administration.

In pigs , 30 minutes after intramuscular administration of ¹⁴C-cloprostenol, the highest residue concentrations were at the injection site and in the kidney. europa.eu By 24 hours post-injection, residue amounts in muscle and fat were below the limit of quantification (0.04 µg/kg), while residues in the liver and kidney were approximately 0.10 µg/kg. europa.eu At the injection site, levels were still relatively high at 24 hours (0.83 ± 0.53 µg/kg). europa.eu

In cows , a depletion study with ¹⁴C-cloprostenol revealed that 30 minutes after injection, residues were primarily detectable in the kidney, liver, and at the injection site. europa.eu By 24 hours after dosing, plasma concentrations had fallen below 0.012 µg/l. europa.eu A non-radiometric study in cows found that 24 hours after administration of 150 µg of d-cloprostenol (B24006), residues were 0.09 µg/kg at the injection site, 0.12 µg/kg in the kidneys, and 0.05 µg/kg in the liver. apvma.gov.au Milk contained less than 0.002 µg/L of d-cloprostenol after 24 hours. apvma.gov.au

Table 4: Residue Depletion of Radiolabeled Cloprostenol in Edible Tissues

| Animal Model | Time Post-Administration | Tissue | Residue Concentration (µg cloprostenol equivalent/kg) |

|---|---|---|---|

| Pigs | 24 hours | Muscle | < 0.04 |

| 24 hours | Fat | < 0.04 | |

| 24 hours | Liver | ~ 0.10 | |

| 24 hours | Kidney | ~ 0.10 | |

| Cows | 24 hours | Plasma (µg/l) | < 0.012 |

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Enantiomer Separation and Quantification

The biological activity of cloprostenol (B1669231) is highly stereospecific, making the separation and quantification of its enantiomers a critical analytical challenge. High-Performance Liquid Chromatography (HPLC) has emerged as the primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of robust HPLC methods is fundamental for the enantioselective analysis of cloprostenol. A successful method was established using a Chiralcel OD-RH column, which achieved a baseline resolution of (±)-cloprostenol enantiomers. researchgate.net The optimized mobile phase consisted of a mixture of acetonitrile and sodium dihydrogenphosphate buffer (pH 3.0; 20mM) in a 33:67 (v/v) ratio. researchgate.net This method allows for a rapid analysis time of under 10 minutes with a resolution (R) value of 2.16. researchgate.net Validation of the method demonstrated its reliability, with Relative Standard Deviation (R.S.D.) values for retention factor, peak area, and peak height for each enantiomer being less than 2%. researchgate.net Another approach utilizes a reverse-phase (RP) HPLC method on a Newcrom R1 column with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid, which is scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Chiralcel OD-RH column |

| Mobile Phase | Acetonitrile-sodium dihydrogenphosphate (pH 3.0; 20mM) (33:67, v/v) |

| Flow Rate | 0.7 ml/min |

| Column Temperature | 20 °C |

| UV Detection | 274 nm |

| Resolution (R) | 2.16 |

| Analysis Time | < 10 min |

| R.S.D. (%) | < 2% |

Optimization of Chiral Stationary Phases for Enantioselective Analysis

The choice of the chiral stationary phase (CSP) is paramount for effective enantioseparation. Polysaccharide-based CSPs have demonstrated exceptional performance in resolving cloprostenol enantiomers. nih.govdoi.org Research has shown that an ADMPC-coated CSP provides the best enantioseparation results. doi.org The composition of the mobile phase significantly influences the chiral selectivity. nih.gov Studies comparing different mobile phases revealed that an acetonitrile/water system is highly effective. nih.gov Specifically, adding a small amount of water to an acetonitrile mobile phase was found to reduce the enantioselective equilibrium adsorption constants (Ks) of (-)-cloprostenol, thereby improving selectivity. nih.govdoi.org The highest true separation factor (αtrue) of 92.86 was achieved with a mobile phase of 95% Acetonitrile, 5% H₂O, and 0.1% Trifluoroacetic acid (TFA). nih.gov During method development, various CSPs, including macrocyclic antibiotic-based phases like Chirobiotic T, Chirobiotic TAG, Chirobiotic V, and Chirobiotic R, were also tested. researchgate.net

| Mobile Phase Composition (v/v/v) | True Separation Factor (αtrue) |

|---|---|

| Acetonitrile / 0.1% TFA | Not specified (Lower) |

| 95% Acetonitrile / 5% H₂O / 0.1% TFA | 92.86 |

| 45% Acetonitrile / 55% H₂O / 0.1% TFA | Not specified (Lower) |

Spectroscopic and Structural Elucidation Methods for Research Compounds

Understanding the three-dimensional structure and intermolecular interactions of (+)-Cloprostenol sodium salt is crucial for research into its delivery and mechanism of action. Spectroscopic and computational methods provide deep insights into these aspects, particularly in the context of inclusion complexes.

Nuclear Magnetic Resonance (NMR) Studies for Inclusion Complex Characterization

NMR spectroscopy is a powerful tool for characterizing the formation and structure of inclusion complexes. Studies on the complexation of cloprostenol sodium salt with β-cyclodextrin have utilized 1D and 2D NMR techniques to elucidate the interaction in an aqueous solution. nih.gov By assigning the 1D proton NMR spectra of β-cyclodextrin, cloprostenol, and their complex, researchers can observe chemical shift changes indicative of complex formation. nih.gov More detailed structural information is obtained from 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), which reveals spatial proximities between protons of the host (β-cyclodextrin) and guest (cloprostenol) molecules. nih.gov In the ROESY spectrum of the complex, cross-peaks were observed between the aromatic protons of cloprostenol and the inner protons of the β-cyclodextrin cavity, as well as between cloprostenol's aliphatic protons and the cyclodextrin protons. nih.gov This data confirmed that the aromatic side chain of cloprostenol is included within the β-cyclodextrin cavity, while the aliphatic side chains tend to wrap around the exterior. nih.gov These NMR studies established a 1:1 stoichiometry for the complex and allowed for the calculation of the association constant (K) as 968 ± 120 M⁻¹ at 298 K. nih.gov

Application of 3D Molecular Dynamics Simulations in Complex Formation

To complement experimental NMR data, 3D molecular dynamics simulations are employed to model the formation and stability of the inclusion complex. nih.gov These computational methods use the cross-relaxation interactions identified in ROESY experiments as constraints to build accurate 3D models. nih.gov The simulations for the cloprostenol sodium salt and β-cyclodextrin complex corroborated the experimental findings, confirming the 1:1 stoichiometry and the preferred orientation of the cloprostenol molecule within the cyclodextrin host. nih.gov This integrated approach of combining NMR data with molecular modeling provides a comprehensive understanding of the structural and dynamic aspects of the inclusion complex. nih.gov

| Parameter | Finding | Methodology |

|---|---|---|

| Stoichiometry | 1:1 | NMR Spectroscopy & Molecular Modeling |

| Association Constant (K) | 968 ± 120 M⁻¹ | NMR Spectroscopy |

| Guest Orientation | Aromatic side chain included in the cavity | 2D ROESY NMR & Molecular Modeling |

Development of Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made binding sites that are complementary in shape, size, and functionality to a specific target molecule. mdpi.com This "template" approach makes them highly selective sorbents for sample preparation and analysis. mdpi.comnewfoodmagazine.com The synthesis involves polymerizing functional and cross-linking monomers in the presence of the template molecule—in this case, cloprostenol. mdpi.com After polymerization, the template is removed, leaving behind specific recognition sites capable of selectively rebinding cloprostenol from a complex matrix. mdpi.com

Research has been conducted on the preparation of MIPs for the selective extraction of cloprostenol, particularly from milk samples. bg.ac.rs In these studies, MIPs and their corresponding non-imprinted polymers (NIPs) were synthesized using radical polymerization with non-covalent interactions between the template molecule and the functional monomers. bg.ac.rs This technology offers a promising alternative to traditional solid-phase extraction (SPE) methods, providing enhanced selectivity and allowing for the customized treatment of samples prior to final determination. mdpi.comnewfoodmagazine.com

Role of Reference Standards and Quality Control in Academic and Industrial Research

In both academic and industrial research involving this compound, the use of reference standards and the implementation of rigorous quality control protocols are fundamental to ensuring the validity, reproducibility, and reliability of experimental results. aquigenbio.comsimsonpharma.com These materials and procedures serve as the bedrock for analytical method development, validation, and the consistent production of the active pharmaceutical ingredient (API). simsonpharma.comamericanpharmaceuticalreview.com

A reference standard is a highly purified and well-characterized substance used as a benchmark for comparison in analytical tests. gmpsop.com For this compound, official reference standards are provided by pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). drugfuture.comsigmaaldrich.compharmacopoeia.com These primary standards are crucial for confirming the identity, purity, strength, and quality of the compound during research and manufacturing. aquigenbio.com

In academic research, reference standards for this compound are essential for developing and validating novel analytical methods, such as enantioselective High-Performance Liquid Chromatography (HPLC) techniques designed to separate and quantify the individual enantiomers of cloprostenol. researchgate.net They are also used to accurately quantify the compound in various biological matrices during pharmacokinetic or metabolic studies. nih.gov The availability of a reliable standard ensures that data generated across different laboratories and studies are comparable and accurate.

In the industrial pharmaceutical setting, the role of reference standards and quality control is even more stringent and is integrated into every stage of the drug development lifecycle. simsonpharma.comsimsonpharma.com During the production of this compound, reference standards are used to:

Verify Raw Material Quality: Ensuring the starting materials meet the required specifications.

Monitor Manufacturing Processes: Confirming the consistency and quality of the compound from batch to batch. simsonpharma.com

Perform Final Product Testing: Guaranteeing that the final API meets the established specifications for purity, potency, and impurity profiles before release. drugfuture.com

Conduct Stability Studies: Assessing how the quality of the substance varies under the influence of environmental factors like temperature and humidity over time. aquigenbio.com

Official monographs, such as the one for Cloprostenol Sodium in the USP, outline specific tests and acceptance criteria that must be met. drugfuture.com These tests rely on the direct comparison of a sample to the official reference standard. Key quality control parameters often include assay (potency), identification (e.g., via infrared absorption), water content, and the quantification of impurities. drugfuture.com

The following tables summarize typical quality control specifications and analytical conditions used in the characterization of this compound.

Data Tables

Table 1: Illustrative Quality Control Parameters for Cloprostenol Sodium

| Parameter | Method Example | Acceptance Criteria |

| Identification A | Infrared Absorption <197K> | The infrared absorption spectrum of the sample corresponds to that of the USP Cloprostenol Sodium Reference Standard. drugfuture.com |

| Identification B | Test for Sodium <191> | Meets the requirements of the test for sodium. drugfuture.com |

| Assay | High-Performance Liquid Chromatography (HPLC) | Contains not less than 97.5% and not more than 102.5% of C₂₂H₂₈ClNaO₆, calculated on the anhydrous basis. drugfuture.com |

| Impurities | High-Performance Liquid Chromatography (HPLC) | Individual impurities: Not more than 1.0%. Total impurities: Not more than 2.5%. drugfuture.com |

| Water Content | Method I <921> | Not more than 3.0%. drugfuture.com |

Table 2: Example of Chromatographic Conditions for the Analysis of Cloprostenol

| Parameter | HPLC Method (USP Assay) drugfuture.com | UHPLC-MS/MS Method mdpi.com |

| Column | 4.6-mm × 25-cm; 5-µm packing L3 | Kinetex C18 column (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Filtered and degassed mixture of chromatographic solvent hexane, dehydrated alcohol, and glacial acetic acid (900:100:1) | Acetonitrile and 0.1% formic acid in water |

| Flow Rate | About 1.8 mL/min | 0.2 mL/min |

| Detector | Ultraviolet (UV) at 220 nm | Triple Quadrupole Mass Spectrometer (QqQ-MS) |

| Quantification Mode | N/A | Multiple Reaction Monitoring (MRM) |

Exploration of Novel Research Applications and Methodological Innovations

Investigation of Inclusion Complexes for Controlled Release and Drug Delivery Research

The development of advanced drug delivery systems is a key area of pharmaceutical research, aiming to enhance the therapeutic efficacy and control the release of active compounds. In this context, the formation of inclusion complexes with cyclodextrins represents a promising strategy. Research has been conducted on the inclusion complex of cloprostenol (B1669231) sodium salt with beta-cyclodextrin (B164692) (β-CD) to explore its potential for controlled release applications.

Nuclear Magnetic Resonance (NMR) and 3D molecular dynamics simulations have been employed to study the formation and stoichiometry of the cloprostenol-β-CD complex in an aqueous solution. These studies have revealed the formation of a 1:1 inclusion complex, where the aromatic and/or aliphatic side chains of the cloprostenol molecule are included within the β-CD cavity. The association constant (K) for this complex has been determined to be 968 ± 120 M⁻¹ at 298 K. The formation of such a stable complex suggests the potential for using β-CD as a carrier for the controlled delivery of (+)-Cloprostenol sodium salt, which could lead to more sustained therapeutic effects and improved formulation characteristics.

Integration into Drug Discovery and Pre-clinical Research Platforms

While this compound is a well-established compound, its integration into modern drug discovery and pre-clinical research platforms is an area of ongoing exploration. The principles of hit-to-lead discovery and target profiling are crucial in identifying and optimizing new drug candidates.

Application in Hit-to-Lead Discovery and Target Profiling Services

The "hit-to-lead" (H2L) process is a critical phase in early drug discovery that aims to identify promising lead compounds from initial "hits" obtained through high-throughput screening. This involves optimizing the potency, selectivity, and pharmacokinetic properties of the initial hits. While the direct application of this compound as a "hit" compound in broad screening campaigns for new therapeutic targets is not extensively documented in publicly available research, its well-defined biological activity and established structure-activity relationships can serve as a valuable reference or control compound in target profiling services.

Target profiling involves screening a compound against a panel of known biological targets to understand its selectivity and potential off-target effects. As a potent luteolytic agent, this compound's activity at the prostaglandin (B15479496) F2α receptor is well-characterized. This makes it a useful tool for validating assays and for comparative studies when profiling new chemical entities targeting similar pathways.

In-depth Research on Reproductive Biology Mechanisms in Animal Models

Studies on the Mechanisms of Estrus Synchronization

This compound is widely used for estrus synchronization in livestock. Research has demonstrated its effectiveness in inducing luteolysis, the regression of the corpus luteum, which is a prerequisite for the initiation of a new estrous cycle. Studies in sows have shown that administration of D-cloprostenol (B24006) sodium can effectively synchronize parturition, with delivery occurring approximately 23 hours after administration. This synchronization leads to higher daytime delivery rates, which is beneficial for farm management. frontiersin.orgnih.gov

The mechanism of action involves mimicking the natural prostaglandin F2α to induce luteolysis, leading to a drop in progesterone (B1679170) levels and allowing the follicular phase to commence, culminating in estrus and ovulation. Research has also shown that D-cloprostenol sodium can shorten the farrowing duration and the birth interval in sows compared to the racemic mixture DL-cloprostenol sodium. frontiersin.orgnih.gov

Impact on Lactation Performance and Milk Production in Research Sows

Recent studies have investigated the impact of this compound on lactation performance and milk production in sows, with significant findings. Administration of D-cloprostenol sodium has been shown to improve the 21-day milk yield. frontiersin.orgnih.gov This effect is potentially mediated by an observed increase in serum prolactin levels in treated sows. frontiersin.orgnih.gov Prolactin is a key hormone in the initiation and maintenance of lactation.

The positive effects on lactation translate to improved piglet growth performance. Studies have reported a significant increase in the daily feed intake of sows treated with cloprostenol sodium, leading to a higher litter weight after weaning and an increased average daily gain of piglets. frontiersin.org

Table 1: Effect of D-cloprostenol sodium on Sow Lactation Performance

| Parameter | Control Group | D-cloprostenol sodium Group | Percentage Increase |

| 21-day Milk Yield | 135.63 kg | 176.72 kg | 30.30% |

Data sourced from a study on multiparous sows. frontiersin.orgnih.gov

Furthermore, research indicates that repeated administrations of D-cloprostenol sodium can lead to a more pronounced improvement in lactation ability compared to a single administration. frontiersin.org These findings suggest that this compound may play a role in modulating the endocrine control of lactation, presenting new avenues for research into improving sow productivity.

Investigation of Interactions with Other Biochemical Pathways and Modulators

The biological effects of this compound are not limited to its direct action on the prostaglandin F2α receptor. Research is exploring its interactions with other biochemical pathways and modulators, which could reveal novel therapeutic applications and a deeper understanding of its physiological roles.

As a prostaglandin F2α analogue, this compound can influence the release of other endogenous prostaglandins (B1171923). Studies on related prostaglandin F2α analogs have shown that they can stimulate the formation and release of other prostaglandins, such as PGE2 and PGD2, in various tissues. This interaction suggests a broader signaling cascade initiated by the administration of exogenous prostaglandin analogues.

Furthermore, the signaling pathways downstream of the prostaglandin F2α receptor are complex and can intersect with other cellular signaling networks. For instance, prostaglandin F2α has been shown to stimulate skeletal muscle cell growth through a pathway dependent on the nuclear factor of activated T-cells (NFAT). This indicates a potential cross-talk between prostaglandin signaling and calcium-calcineurin-NFAT signaling pathways, which are crucial for various cellular processes, including cell growth and differentiation.

The DrugBank database also lists numerous potential drug-drug interactions for Cloprostenol, suggesting a wide range of interactions with other biochemical pathways. These interactions can involve alterations in metabolism when combined with other drugs, or pharmacodynamic interactions where the therapeutic efficacy of either compound is affected. These potential interactions highlight the importance of further research to understand the broader biochemical effects of this compound.

Comparative Research with Other Prostaglandin F2α Analogs

Comparative Pharmacokinetics and Metabolism with Dinoprost (B1670695) Tromethamine

The pharmacokinetic profiles of (+)-Cloprostenol sodium salt and Dinoprost tromethamine differ significantly, primarily due to structural variations that influence their susceptibility to metabolic degradation.

Dinoprost, being structurally identical to endogenous PGF2α, is rapidly metabolized in the body. Its half-life is remarkably short, estimated to be around 7 to 8 minutes nih.govnih.goviosrjournals.org. This rapid clearance is consistent with the metabolic pathway of natural prostaglandins (B1171923), which are efficiently broken down by enzymes present in the lungs and other tissues nih.gov.

In contrast, this compound is a synthetic analog designed for enhanced stability. A key structural modification is the substitution of a chlorophenoxy group at the end of the omega chain iosrjournals.org. This alteration makes the molecule more resistant to the enzymatic degradation that rapidly inactivates dinoprost nih.goviosrjournals.org. Consequently, cloprostenol (B1669231) exhibits a significantly longer biological half-life, which is approximately 3 hours iosrjournals.org. This prolonged presence in the circulation allows for a more sustained biological effect.

The metabolic fate of cloprostenol in cows has been investigated, with studies focusing on identifying its metabolites to understand its clearance from the body merck-animal-health-usa.com. While both compounds are eventually broken down and excreted, the initial rate of metabolism is the critical differentiating factor that dictates their pharmacokinetic and pharmacodynamic properties.

| Parameter | This compound | Dinoprost Tromethamine |

|---|---|---|

| Chemical Nature | Synthetic analog of PGF2α | Tromethamine salt of natural PGF2α |

| Half-life | Approximately 3 hours iosrjournals.org | Approximately 7-8 minutes nih.govnih.goviosrjournals.org |

| Metabolism | Resistant to rapid enzymatic degradation nih.goviosrjournals.org | Rapidly metabolized, similar to endogenous PGF2α nih.gov |

Relative Efficacy and Mechanistic Differences in Luteolytic Induction

Both this compound and Dinoprost tromethamine are potent luteolytic agents, capable of inducing the regression of the corpus luteum (CL) wikipedia.org. However, their efficacy and the precise mechanisms through which they achieve this can differ.

Interestingly, research in ewes has shed light on potential mechanistic differences at the level of the corpus luteum. A study demonstrated that dinoprost and cloprostenol have opposing effects on nitric oxide (NO) levels and blood flow within the CL during the induction of luteolysis. Dinoprost was found to significantly increase the serum nitric oxide level and blood velocity within half an hour of treatment. In contrast, cloprostenol led to a significant decrease in nitric oxide levels and a reduction in blood velocity in the CL nih.govnih.gov. These findings strongly suggest that while both analogs achieve the same ultimate outcome of luteolysis, they may do so by modulating the vascular and biochemical environment of the corpus luteum through different pathways nih.gov.

| Feature | This compound | Dinoprost Tromethamine |

|---|---|---|

| Effect on Progesterone (B1679170) | More rapid initial decrease nih.govnih.gov | Slower initial decrease compared to cloprostenol nih.gov |

| Effect on Estradiol | Earlier and greater increase nih.govmerck-animal-health-usa.comnih.gov | Later and smaller increase compared to cloprostenol nih.gov |

| Effect on Luteal Nitric Oxide (in ewes) | Decreased nih.govnih.gov | Increased nih.govnih.gov |

| Effect on Luteal Blood Velocity (in ewes) | Decreased nih.govnih.gov | Increased nih.govnih.gov |

| Clinical Efficacy (Pregnancy Rates) | Inconsistent results in comparative studies nih.govmerck-animal-health-usa.comnih.govresearchgate.netresearchgate.net | Inconsistent results in comparative studies nih.govmerck-animal-health-usa.comnih.govresearchgate.netresearchgate.net |

Differential Effects on Cellular Signaling and Subsequent Biological Outcomes

The biological actions of all PGF2α analogs, including this compound and Dinoprost tromethamine, are initiated by their binding to the prostaglandin (B15479496) F2α receptor (FP receptor), a G-protein coupled receptor (GPCR) researchgate.netnih.gov. The binding of an agonist to the FP receptor triggers a cascade of intracellular signaling events.

While direct comparative studies on the downstream signaling pathways specifically for (+)-cloprostenol versus dinoprost are limited, the general mechanisms of PGF2α receptor activation are understood to involve the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC) nih.gov. These signaling events can then influence a variety of cellular processes, including steroidogenesis, apoptosis (programmed cell death), and changes in blood flow.

Furthermore, PGF2α has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellular signal-regulated kinase (ERK) researchgate.net. The activation of these pathways ultimately leads to the functional (decreased progesterone synthesis) and structural (cellular death and tissue resorption) regression of the corpus luteum.

Given the differences in their chemical structures and their observed differential effects on physiological parameters like nitric oxide production, it is plausible that (+)-cloprostenol and dinoprost could exhibit biased agonism, where they stabilize different receptor conformations upon binding, leading to preferential activation of certain downstream signaling pathways over others. However, further research is required to elucidate the specific differences in the intracellular signaling cascades initiated by these two important PGF2α analogs.

Advancing Structure-Activity Relationships for Rational Analog Design

The comparative study of PGF2α and its synthetic analogs, such as this compound, has been instrumental in advancing the understanding of structure-activity relationships (SAR) for this class of compounds. This knowledge is crucial for the rational design of new analogs with improved therapeutic profiles, including enhanced potency, greater metabolic stability, and reduced side effects.

The development of cloprostenol itself is a prime example of successful rational drug design. The introduction of a halogenated aromatic ring in the ω-chain of the prostaglandin structure was a key modification that conferred resistance to metabolic enzymes, thereby prolonging its half-life and increasing its potency compared to the natural PGF2α iosrjournals.orgbeefrepro.org.

Further SAR studies have explored the impact of various structural modifications on the biological activity of PGF2α analogs. For instance, research into ocular hypotensive prostanoids has demonstrated that alterations to the omega-chain, such as the introduction of a benzene (B151609) ring, can significantly change the potency and receptor profile of the molecule nih.gov. The position of substituents on this aromatic ring has also been shown to be critical for biological activity nih.gov.